molecular formula C22H16ClN3O2 B11261446 N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11261446
M. Wt: 389.8 g/mol
InChI Key: NXOSQBZBJDRBDH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a 3-chloro-4-methoxyphenyl group attached via the carboxamide moiety. This compound combines structural motifs associated with antibacterial, kinase inhibitory, and cytochrome P450 modulation activities, as observed in related analogs .

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c1-28-21-10-9-14(12-17(21)23)25-22(27)16-13-20(19-8-4-5-11-24-19)26-18-7-3-2-6-15(16)18/h2-13H,1H3,(H,25,27)

InChI Key

NXOSQBZBJDRBDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The quinoline skeleton is traditionally constructed via the Friedländer synthesis , which involves condensation of an aminobenzaldehyde with a ketone. For 2-pyridyl substitution, 2-acetylpyridine reacts with 2-aminobenzaldehyde derivatives under acidic conditions.

Example Procedure (Adapted from):

  • Combine 2-aminobenzaldehyde (1.0 eq) and 2-acetylpyridine (1.2 eq) in ethanol.

  • Add Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) as a catalyst.

  • Reflux at 80°C for 6 hours under solvent-free conditions.

  • Isolate 2-(pyridin-2-yl)quinoline-4-carboxylic acid via recrystallization (ethanol/water).

Yield : 78–85%.

Cross-Coupling Strategies

Modern methods employ Suzuki-Miyaura coupling to introduce the pyridyl group post-cyclization. A 2-bromoquinoline-4-carboxylic acid intermediate reacts with pyridin-2-ylboronic acid under palladium catalysis.

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: DME/H₂O (4:1).

  • Temperature: 90°C, 12 hours.

Yield : 70–75%.

Carboxamide Formation

Acid Chloride Route

The carboxylic acid is activated to its acyl chloride for amide coupling:

Step 1: Synthesis of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride

  • Reflux 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in dry toluene.

  • Remove excess SOCl₂ under reduced pressure.

Step 2: Amidation with 3-Chloro-4-methoxyaniline

  • Dissolve 3-chloro-4-methoxyaniline (1.1 eq) in dry acetone with K₂CO₃ (1.5 eq).

  • Add the acid chloride dropwise at 0–5°C.

  • Stir overnight, filter, and recrystallize (NMP/isopropyl acetate).

Yield : 82–88%.

Direct Coupling Using Carbodiimides

Alternative activation with EDC/HOBt avoids handling corrosive acyl chlorides:

  • Mix 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add 3-chloro-4-methoxyaniline (1.1 eq) and stir at RT for 24 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 75–80%.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair Screening : NMP/isopropyl acetate (1:3 v/v) achieves >99% purity by HPLC.

  • Particle Size Control : Micronization (jet milling) to D₉₀ < 50 µm enhances solubility.

Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.92 (d, 1H, pyridyl-H), 8.45 (s, 1H, quinoline-H), 7.89–7.40 (m, 8H, aromatic), 3.93 (s, 3H, OCH₃).

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Acid Chloride Route82–88>99High scalability
EDC/HOBt Coupling75–8098Avoids SOCl₂
Suzuki Coupling70–7597Regioselective pyridyl introduction

Challenges and Optimization

  • Regioselectivity : Competing substitution at quinoline positions 2 and 4 is mitigated using sterically hindered catalysts.

  • Byproduct Formation : Excess thionyl chloride leads to over-chlorination; stoichiometric control is critical.

  • Solvent Choice : Polar aprotic solvents (DMF, NMP) improve reaction homogeneity but complicate purification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamides:

Compound Name Substituents (Quinoline Positions) Molecular Weight logP Melting Point (°C) Key Features
This compound C2: Pyridin-2-yl; Carboxamide: 3-Cl-4-OMe ~380 (estimated) ~5.8* Not reported Combines electron-withdrawing (Cl) and donating (OMe) groups for stability.
N-(2-Chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (Y203-8013) C2: 4-Ethylphenyl; Carboxamide: 2-Cl 386.88 6.735 Not reported High lipophilicity; ethyl group may enhance hydrophobic interactions .
N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (Y043-0052) C2: Pyridin-3-yl; Carboxamide: 2,6-diCl ~370 (estimated) ~5.2* Not reported Dichloro substitution may improve steric hindrance and target selectivity .
N-(3-Methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide C2: Pyridin-4-yl; Carboxamide: 3-OMe 355.4 Not reported Not reported Methoxy group enhances solubility; pyridin-4-yl may alter binding orientation .
N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4) C2: Pyridin-3-yl; Carboxamide: 2-OH 341.36 ~3.5* Not reported Hydroxyl group increases polarity but may reduce metabolic stability .

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : Chlorinated derivatives (e.g., Y203-8013) exhibit higher logP values (~6.7) compared to hydroxylated analogs (~3.5), suggesting that chloro groups enhance membrane permeability but may reduce solubility .
  • Substituent Position : Pyridin-2-yl substitution (as in the target compound) may confer distinct binding interactions compared to pyridin-3-yl or pyridin-4-yl analogs, as seen in cytochrome P450 binding studies .

Key Observations :

  • Bulky substituents (e.g., naphthyl groups) reduce yields due to steric hindrance .
  • High-purity (>98%) compounds are achievable via optimized HPLC purification .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, with a focus on its potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is C22H16ClN3O2, with a molecular weight of approximately 389.8 g/mol. The compound features a quinoline core linked to a pyridine ring and various substituents on the phenyl group, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its reactivity and biological activity compared to other similar compounds.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties . Similar quinoline derivatives have shown the ability to inhibit tumor cell proliferation by interacting with DNA or proteins, leading to enzyme inhibition or receptor antagonism.

A study demonstrated that certain quinoline derivatives significantly inhibited nitric oxide production in macrophage cells stimulated by lipopolysaccharides, suggesting potential anti-inflammatory effects that could complement anticancer activity.

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties . Compounds with similar structures have been observed to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructural FeaturesNotable Activities
2-AminobenzothiazoleContains benzothiazole moietyAnticancer activity
3-Arylquinoline DerivativesVarying aryl substitutionsAnti-inflammatory properties
Quinazolinone DerivativesIncludes quinazolinone coreAntimicrobial activity
4-MethylquinolineMethyl substitution on quinolineAntiviral properties

This compound stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Inhibition of Photosynthetic Electron Transport : A study tested various substituted quinoline carboxamides for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some derivatives showed promising results, indicating potential applications in agricultural biochemistry .
  • Antimycobacterial Activity : Research on substituted quinoline derivatives demonstrated higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid. This suggests that this compound could also be explored for its antimycobacterial properties .

Q & A

Q. Table 1. Synthetic Routes Comparison

StepReagents/ConditionsYield (%)Key Characterization
Quinoline formationAcetylpyridine, NH4_4OAc, EtOH, reflux19–72%1H^1H NMR (DMSO-d6_6): δ 8.9 (s, 1H, quinoline-H)
Amide couplingEDC, HOBt, DMF, RT60–85%HRMS: [M+H]+^+ m/z 434.0921 (calc. 434.0924)

Q. Table 2. Biological Activity Profile

AssayResultReference
MCF-7 IC50_{50}2.1 µM
EGFR inhibition (IC50_{50})0.8 µM
Topoisomerase II inhibition45% at 10 µM

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